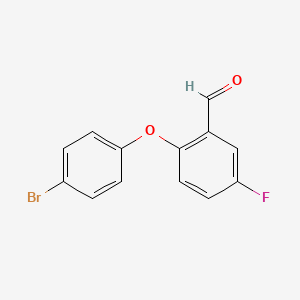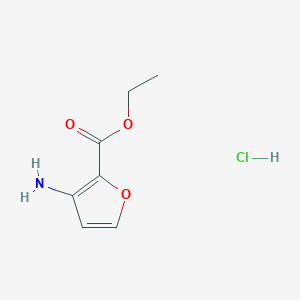
N'-(3-chloro-4-fluorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(3-chloro-4-fluorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)ethanediamide is a synthetic organic compound characterized by the presence of a chloro-fluorophenyl group and a cyclopropyl-hydroxypropyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-4-fluorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)ethanediamide typically involves a multi-step process:
Formation of the Chloro-Fluorophenyl Intermediate: The initial step involves the chlorination and fluorination of a benzene ring to form the 3-chloro-4-fluorophenyl intermediate. This can be achieved using reagents such as chlorine gas and fluorine gas under controlled conditions.
Cyclopropyl-Hydroxypropyl Intermediate: The next step involves the formation of the cyclopropyl-hydroxypropyl intermediate. This can be synthesized by reacting cyclopropyl bromide with a suitable hydroxypropyl precursor in the presence of a base such as sodium hydroxide.
Coupling Reaction: The final step involves the coupling of the two intermediates to form the desired compound. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of N’-(3-chloro-4-fluorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)ethanediamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increased yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the chloro and fluoro groups, potentially leading to dehalogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and fluoro positions, to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted derivatives with new functional groups.
科学的研究の応用
N’-(3-chloro-4-fluorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
作用機序
The mechanism of action of N’-(3-chloro-4-fluorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the chloro and fluoro groups enhances its binding affinity, while the cyclopropyl-hydroxypropyl moiety contributes to its overall stability and bioavailability.
類似化合物との比較
Similar Compounds
N’-(3-chloro-4-fluorophenyl)-N-(3-hydroxypropyl)ethanediamide: Lacks the cyclopropyl group, which may affect its stability and binding affinity.
N’-(3-chloro-4-fluorophenyl)-N-(3-cyclopropylpropyl)ethanediamide: Lacks the hydroxy group, which may influence its reactivity and solubility.
Uniqueness
N’-(3-chloro-4-fluorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)ethanediamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the chloro-fluorophenyl and cyclopropyl-hydroxypropyl groups enhances its versatility in various applications.
特性
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClFN2O3/c15-10-7-9(3-4-11(10)16)18-14(21)13(20)17-6-5-12(19)8-1-2-8/h3-4,7-8,12,19H,1-2,5-6H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNIOJSFNLJRLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-cyclopentyl-1-[2-({[(3,5-dimethylphenyl)amino]carbonyl}amino)ethyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/new.no-structure.jpg)
![3-(2-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2646058.png)

![1-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine dihydrochloride](/img/structure/B2646062.png)


![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(thiophen-2-yl)acetamide](/img/structure/B2646070.png)
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(m-tolyl)ethan-1-one](/img/structure/B2646072.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2646075.png)
![5-[(4-benzylpiperazin-1-yl)(thiophen-2-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2646076.png)


